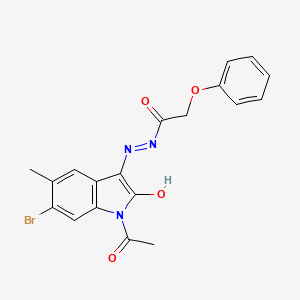![molecular formula C15H24ClNO2 B6104166 {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6104166.png)
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride, also known as Loperamide hydrochloride, is a synthetic opioid drug that is used to treat diarrhea. It was first approved by the FDA in 1976 and has since become a widely used medication for the treatment of acute and chronic diarrhea. In recent years, there has been an increasing interest in the scientific research application of Loperamide hydrochloride due to its potential therapeutic benefits beyond its traditional use.
Wirkmechanismus
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride works by binding to the opioid receptors in the gut, which reduces the contractions of the intestinal muscles and slows down the movement of food through the digestive tract. This results in the reduction of diarrhea symptoms.
Biochemical and Physiological Effects:
Aside from its traditional use in the treatment of diarrhea, this compound hydrochloride has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential treatment for inflammatory bowel disease. It has also been found to have analgesic effects, making it a potential treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations is that it is a synthetic opioid drug, which means that it may have potential side effects that need to be carefully considered in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research application of {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride. One area of research is in the development of new anti-cancer drugs based on its mechanism of action. Another area of research is in the development of new treatments for inflammatory bowel disease and other gastrointestinal disorders. Additionally, there is a need for further research to fully understand the potential side effects of this compound hydrochloride in lab experiments.
Conclusion:
In conclusion, this compound hydrochloride is a synthetic opioid drug that has potential therapeutic benefits beyond its traditional use in the treatment of diarrhea. Its mechanism of action, biochemical and physiological effects, and low cost and availability make it a promising drug for various scientific research applications. However, further research is needed to fully understand its potential side effects and to develop new treatments based on its mechanism of action.
Synthesemethoden
The synthesis of {2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 3-chloropropylamine in the presence of a base to form {2-[3-(1-piperidinyl)propoxy]phenyl}methanol. This intermediate is then converted into the hydrochloride salt form using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride hydrochloride has been found to have potential therapeutic benefits in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound hydrochloride can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug.
Eigenschaften
IUPAC Name |
[2-(3-piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16;/h2-3,7-8,17H,1,4-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBRWNIXMAXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104087.png)
![(4-oxo-2-{[3-(trifluoromethyl)benzylidene]hydrazono}-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6104102.png)

![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6104114.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxybenzyl)benzamide](/img/structure/B6104120.png)
![2-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6104131.png)
![3-(2-fluorophenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6104136.png)
![(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6104149.png)
![5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6104156.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![N-({1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6104172.png)
![3-[2-oxo-2-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6104174.png)
![1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B6104192.png)
![1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6104196.png)